molecular formula C9H7BrO2 B2822254 (7-Bromobenzofuran-2-yl)methanol CAS No. 1467056-12-7

(7-Bromobenzofuran-2-yl)methanol

Cat. No.: B2822254
CAS No.: 1467056-12-7
M. Wt: 227.057
InChI Key: ADKOPYYFYXNNCS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of “(7-Bromobenzofuran-2-yl)methanol” is C9H7BrO2 . The InChI code is 1S/C9H7BrO2/c10-8-3-1-2-6-4-7(5-11)12-9(6)8/h1-4,11H,5H2 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Ketone Derivatives : A study by Karatas et al. (2006) explored the synthesis of (5-bromobenzofuran-2-yl)(3-methyl-3-mesitylcyclobutyl)ketonethiosemicarbazone, which shares a similar structural framework with (7-Bromobenzofuran-2-yl)methanol. This compound demonstrated significant influence on vitamin and malondialdehyde levels in rats, showcasing its potential in chemical synthesis and biological studies (Karatas, Koca, Kara, & Servi, 2006).

  • Photochemical Studies : Research by Eriksson et al. (2004) on the photochemical decomposition of polybrominated diphenyl ethers in methanol/water solutions provides insights into the behavior of brominated compounds similar to this compound under UV light. This has implications for understanding the environmental fate of such compounds (Eriksson, Green, Marsh, & Bergman, 2004).

  • NBS/DMSO-mediated Synthesis : Dong and Xu (2018) investigated the synthesis of (2,3-dihydrobenzo[b][1,4]oxathiin-3-yl)methanols, a process relevant to the production of compounds like this compound. This study highlights novel methods in the efficient preparation of such compounds (Dong & Xu, 2018).

Biomedical Applications

  • Antimicrobial Activity : Sunitha et al. (2017) synthesized novel benzofuran-based triazoles, which may have structural similarities to this compound. These compounds exhibited high antimicrobial activity, suggesting potential biomedical applications for similar benzofuran derivatives (Sunitha et al., 2017).

  • In Vitro Cytotoxicity Testing : Công et al. (2020) conducted in vitro cytotoxicity testing on 2-aroylbenzofuran-3-ols, which are chemically related to this compound. Their research provides insights into the potential anticancer properties of similar benzofuran compounds (Công et al., 2020).

Environmental Implications

  • Photolytic Behavior : Lenoir et al. (1991) studied the photolytic behavior of halogenated dibenzo-p-dioxins and furans, which could provide insights into the environmental behavior of this compound under similar conditions (Lenoir, Schramm, Hutzinger, & Schedel, 1991).

Catalysis and Material Science

  • Catalysis with Methanol : Ghorbanloo and Alamooti (2017) explored the encapsulation of a molybdenum(VI) complex in zeolite for catalysis. This research, involving reactions in methanol, could be relevant for understanding catalytic processes involving this compound (Ghorbanloo & Alamooti, 2017).

  • Dehydrogenation of Aqueous Methanol : Sinha et al. (2018) investigated the dehydrogenation of aqueous methanol catalyzed by [Ru(trop2dad)], offering insights that could be applicable to reactions involving this compound (Sinha, Trincado, Grützmacher, & de Bruin, 2018).

Safety and Hazards

The safety information available indicates that this compound has a GHS07 pictogram and a signal word "Warning" . For more detailed safety information and precautionary statements, please refer to the Material Safety Data Sheet (MSDS) .

Properties

IUPAC Name

(7-bromo-1-benzofuran-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO2/c10-8-3-1-2-6-4-7(5-11)12-9(6)8/h1-4,11H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADKOPYYFYXNNCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)OC(=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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